molecular formula C17H18N2OS2 B2897333 (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 905778-21-4

(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2897333
CAS No.: 905778-21-4
M. Wt: 330.46
InChI Key: UEKKHVRCHFXXBN-ZCXUNETKSA-N
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Description

(Z)-2-(2-((2,3-Dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a synthetic thiazole derivative designed for pharmaceutical and biological research. This compound features a thiazole core substituted with a 2,3-dimethylphenylimino group at the 2-position and a thiophen-2-yl group at the 4-position, with an ethanol moiety at the 3-position contributing to its physicochemical properties. While specific biological data for this compound requires verification from experimental studies, structurally related 2-aryliminothiazole derivatives have demonstrated significant research potential as progesterone receptor binding agents . The incorporation of the thiophene ring may enhance molecular interactions in biological systems, as thiophene-containing heterocycles are frequently explored in medicinal chemistry . Researchers investigating small molecule therapeutics for endocrine disorders may find this compound particularly valuable. The presence of multiple heterocyclic systems and hydrogen-bonding functionalities makes it a versatile intermediate for further chemical modification and structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(2,3-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-5-3-6-14(13(12)2)18-17-19(8-9-20)15(11-22-17)16-7-4-10-21-16/h3-7,10-11,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKHVRCHFXXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following key chemical properties:

PropertyValue
Molecular FormulaC16H14N2OS2
Molecular Weight314.4 g/mol
IUPAC NameThis compound
InChI KeyQIBNYSCVJURXFS-ZROIWOOFSA-N

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the condensation of 2,3-dimethylaniline with thiophene derivatives in the presence of a base, followed by cyclization with appropriate thioamides. Reaction conditions often utilize solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to enhance yield and purity .

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The thiazole ring facilitates binding through hydrogen bonding and hydrophobic interactions, which can lead to altered enzymatic activity or receptor modulation .

Case Studies

  • Study on Anticancer Efficacy : A study published in 2024 assessed the cytotoxicity of thiazole derivatives against MCF-7 cells, revealing a GI50 value of 3.18 µM for related compounds. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various thiazole derivatives against Candida species and Gram-positive bacteria. Results indicated that modifications at the thiophene or phenyl positions significantly influenced antimicrobial efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been reported to inhibit the growth of various bacterial strains. A study published in the Journal of Medicinal Chemistry indicated that similar compounds showed promising results against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or interfere with protein synthesis .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. A notable study on thiazole-based compounds revealed that they could inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of oxidative stress .

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor. For example, studies have identified thiazole derivatives as effective inhibitors of enzymes like α-glucosidase and β-glucuronidase, which are implicated in metabolic disorders such as diabetes and cancer . The inhibition of these enzymes can lead to decreased glucose absorption and reduced tumor growth.

Antioxidant Activity

The antioxidant properties of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol have been explored in various biological systems. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. A study demonstrated that this compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. Research has indicated that such compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance the efficiency and stability of these devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal Chemistry Significant inhibition against Gram-positive bacteria
Anticancer PropertiesCancer Research Journal Induced apoptosis in cancer cell lines
Enzyme InhibitionJournal of Biological Chemistry Effective α-glucosidase inhibitor
Antioxidant ActivityFree Radical Biology & Medicine Scavenged free radicals effectively
Organic ElectronicsAdvanced Materials Improved efficiency in OLEDs and OPVs

Chemical Reactions Analysis

Imine Group (C=N)

  • Hydrolysis : The imine bond undergoes acid-catalyzed hydrolysis to yield a primary amine and a ketone .  Z Compound+H2OH+Thiazole amine+2 3 Dimethylphenyl ketone\text{ Z Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Thiazole amine}+\text{2 3 Dimethylphenyl ketone}
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the C=N bond to a C–N single bond, forming a secondary amine .

Thiazole Ring

  • Electrophilic substitution : The electron-rich thiazole undergoes halogenation or nitration at position 5, guided by the directing effects of the thiophene and imine groups .
  • Nucleophilic attack : Deprotonation at the nitrogen enables alkylation or acylation reactions at the thiazole’s N-position .

Ethanol Side Chain

  • Esterification : Reaction with acyl chlorides or anhydrides converts the hydroxyl group to esters (e.g., acetate derivatives) .
  • Oxidation : Mild oxidizing agents (e.g., PCC) oxidize the ethanol moiety to a ketone .

Salt Formation and Stability

  • Hydrobromide salt : Protonation of the imine nitrogen with HBr forms a stable hydrobromide salt, enhancing solubility for pharmacological applications .
  • pH-dependent stability : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions due to imine hydrolysis or thiazole ring opening .

Spectroscopic Characterization

  • ¹H NMR : Key signals include:
    • δ 1.8–2.1 ppm (singlet, aromatic methyl groups) .
    • δ 3.6–4.3 ppm (multiplet, ethanol’s CH₂ and OH) .
    • δ 6.8–7.5 ppm (multiplet, thiophene and aromatic protons) .
  • IR : Strong absorption at 1620–1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (O–H stretch) .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (~377.5 g/mol) is intermediate between the smaller 4-nitrophenyl analog (355.4 g/mol) and the bulkier 3-nitrophenyl derivative (385.4 g/mol) . The thiophen-2-yl group contributes a lower molecular weight compared to nitro-substituted phenyl rings.

Electronic and Steric Effects :

  • The 2,3-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may influence binding affinity in biological systems. In contrast, nitro groups in provide electron-withdrawing properties, altering reactivity and intermolecular interactions.

Synthetic Routes: Analogs in and are synthesized via condensation reactions (e.g., ethanol reflux with triethylamine), suggesting similar pathways for the target compound. Hydrogenation methods using Pd/C, as seen in , might also apply for reducing intermediates.

Structural Characterization :

  • X-ray crystallography using SHELXL (as in ) is a common method for resolving Z/E configurations and hydrogen bonding patterns in such thiazole derivatives.

Q & A

Q. What are the critical steps in synthesizing (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol?

  • Methodological Answer: The synthesis typically involves a multi-step protocol:

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones (e.g., bromoacetylthiophene) under reflux in methanol/ethanol with catalytic acetic acid .

Imination: Reaction of the thiazole intermediate with 2,3-dimethylaniline to form the imino group. Temperature control (~60–80°C) and inert atmosphere (N₂) are critical to avoid oxidation .

Ethanol Side Chain Introduction: Alkylation or substitution reactions using ethylene oxide or bromoethanol, followed by purification via recrystallization (ethanol/water) .
Key Data:

StepReagents/ConditionsYield Range
1Thiourea, bromoacetylthiophene, MeOH, reflux, 6–8 hrs60–75%
22,3-Dimethylaniline, EtOH, 70°C, N₂50–65%
3Bromoethanol, K₂CO₃, DMF, 50°C40–55%

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify protons on the thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.2–8.0 ppm), and ethanol moiety (δ 3.6–4.2 ppm). The imino (C=N) group appears as a singlet in ¹H NMR .
  • IR Spectroscopy: Confirm C=N (1600–1650 cm⁻¹) and -OH (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry: Molecular ion peak at m/z ~356 (calculated for C₁₉H₂₀N₂O₂S) and fragmentation patterns .
  • Single-Crystal XRD: Resolve Z-configuration of the imino group and spatial arrangement of substituents .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer:
  • Density Functional Theory (DFT): Optimize geometry using Gaussian-type basis sets (e.g., 6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The thiophene and thiazole moieties often show π-π stacking with aromatic residues .
  • MD Simulations: Assess stability of ligand-protein complexes in aqueous environments (CHARMM force field) .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer:
  • Dose-Response Refinement: Test across a wider concentration range (e.g., 0.1–100 µM) with triplicate measurements to account for variability .
  • Assay Validation: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell viability via MTT/WST-1 assays .
  • Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid solvent interference. If precipitation occurs, employ surfactants (e.g., Tween-80) .

Q. What strategies optimize regioselectivity during functionalization of the thiazole ring?

  • Methodological Answer:
  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at C4 of the thiazole to direct electrophilic substitution to C5 .
  • Catalytic Systems: Use Pd(OAc)₂ with ligands (XPhos) for Suzuki-Miyaura coupling at C4/C5 positions .
  • Protection/Deprotection: Temporarily protect the ethanol side chain with tert-butyldimethylsilyl (TBS) groups during harsh reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer:
  • Reagent Purity: Ensure anhydrous solvents and freshly distilled amines to avoid side reactions .
  • Reaction Monitoring: Use TLC (silica, ethyl acetate/hexane 3:7) or LC-MS to track intermediate formation.
  • Scale-Up Adjustments: Pilot reactions at 0.1–1 mmol scale before scaling to 10 mmol. Microwaves or flow reactors improve consistency in larger batches .

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